molecular formula C16H22N4O2 B1312774 tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate CAS No. 577768-59-3

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1312774
CAS No.: 577768-59-3
M. Wt: 302.37 g/mol
InChI Key: SETNUDBXVJYSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The IUPAC name for this compound is this compound, which accurately describes the structural arrangement of its constituent components. The compound is officially registered under the Chemical Abstracts Service number 577768-59-3, providing a unique identifier for this specific molecular structure.

The nomenclature systematically describes the compound's architecture, beginning with the tert-butyl protecting group attached to the carboxylate functionality. The central piperazine ring system is identified as position 4-substituted, indicating the attachment point of the pyrrolopyridine moiety. The pyrrolopyridine component is designated as 1H-pyrrolo[2,3-b]pyridin, with the bracketed numbers [2,3-b] specifying the specific fusion pattern between the pyrrole and pyridine rings. The position 4 in the pyrrolopyridine system indicates the exact site of connection to the piperazine nitrogen atom.

Alternative naming conventions and synonyms for this compound include various representations found in chemical databases. The compound may also be referred to as tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-piperazine-1-carboxylate or tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate, with slight variations in punctuation and bracket usage. These alternative representations maintain the same fundamental structural description while accommodating different database formatting conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₂₂N₄O₂, which reflects the precise atomic composition of this complex heterocyclic molecule. This formula indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical identity and properties.

The molecular weight of the compound has been calculated as 302.37 grams per mole according to PubChem computational methods. Alternative sources report slight variations in molecular weight, with some databases listing 302.378 grams per mole. These minor differences likely arise from variations in computational methods and rounding conventions used by different chemical databases, but all values converge around the 302.4 grams per mole range.

Property Value Source
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Alternative Molecular Weight 302.378 g/mol
Chemical Abstracts Service Number 577768-59-3
PubChem Compound Identifier 11289645

The elemental analysis reveals a nitrogen-rich composition, with four nitrogen atoms contributing significantly to the overall molecular architecture. This high nitrogen content is characteristic of pyrrolopyridine-piperazine hybrid compounds and influences their chemical reactivity and potential biological activity. The carbon to nitrogen ratio of 4:1 reflects the substantial heterocyclic content of the molecule, while the presence of two oxygen atoms corresponds to the carboxylate ester functionality that serves as a protecting group for the piperazine nitrogen.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of this compound have been investigated through computational modeling and structural analysis methods. PubChem provides three-dimensional conformational models that illustrate the spatial arrangement of atoms within the molecule. These models reveal the preferred conformational states and the relative positioning of the pyrrolopyridine and piperazine ring systems.

The compound exhibits a complex three-dimensional structure where the pyrrolopyridine system maintains a planar configuration characteristic of fused aromatic heterocycles. The piperazine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated nitrogen heterocycles. The tert-butyl carboxylate group extends away from the piperazine ring system, minimizing steric interactions and contributing to the overall molecular stability.

Computational analysis indicates that the molecule can exist in multiple conformational states due to rotational freedom around the bond connecting the pyrrolopyridine system to the piperazine ring. The preferred conformations position the pyrrolopyridine ring system in orientations that minimize steric clashes while maintaining optimal electronic interactions between the aromatic system and the piperazine nitrogen atoms.

The molecular geometry is further characterized by specific bond angles and distances that define the spatial relationships between different portions of the molecule. The connection between the pyrrolopyridine position 4 and the piperazine nitrogen creates a crucial linkage that influences the overall molecular shape and potential interactions with biological targets or chemical reagents.

Comparative Structural Analysis with Related Pyrrolopyridine-Piperazine Hybrids

Structural comparison with related pyrrolopyridine-piperazine compounds reveals important insights into the structure-activity relationships and chemical properties of this class of molecules. The closely related compound tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate differs only by the presence of a chlorine substituent at position 5 of the pyrrolopyridine system. This chloro-substituted analog has a molecular formula of C₁₆H₂₁ClN₄O₂ and a molecular weight of 336.81 grams per mole. The addition of the chlorine atom increases the molecular weight by approximately 34.4 grams per mole and introduces significant electronic effects on the aromatic system.

The chloro-substituted derivative demonstrates how halogen substitution can modify the electronic properties of the pyrrolopyridine core while maintaining the same fundamental molecular framework. The presence of the chlorine atom at position 5 creates an electron-withdrawing effect that influences the electron density distribution throughout the aromatic system. This electronic modification can significantly impact the compound's chemical reactivity and potential biological activity compared to the unsubstituted parent compound.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C₁₆H₂₂N₄O₂ 302.37 Unsubstituted pyrrolopyridine
tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate C₁₆H₂₁ClN₄O₂ 336.81 5-chloro substitution
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate C₁₆H₂₂N₄O₂ Not specified Different pyrrolopyridine isomer

Another structurally related compound is tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate, which represents a positional isomer where the pyrrole and pyridine rings are fused in a different pattern. This isomeric relationship demonstrates how subtle changes in ring fusion patterns can create distinct molecular entities with potentially different chemical and biological properties while maintaining the same basic molecular components.

The comparative analysis extends to other piperazine derivatives that incorporate different heterocyclic systems. For example, tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate represents a related structure where the pyrrolopyridine system is replaced by a simpler pyrazine ring. These structural variations provide insights into how different aromatic heterocycles influence the overall molecular properties and potential applications of piperazine-based compounds.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-5-7-18-14-12(13)4-6-17-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETNUDBXVJYSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461393
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577768-59-3
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves the coupling of a suitably functionalized piperazine derivative with a pyrrolo[2,3-b]pyridine moiety, followed by protection of the piperazine nitrogen with a tert-butyl carbamate group. The key steps include:

  • Formation of the piperazine core with appropriate substitution.
  • Introduction of the pyrrolo[2,3-b]pyridin-4-yl substituent via cross-coupling reactions.
  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification.

Cross-Coupling Reactions

A common and effective method for attaching the pyrrolo[2,3-b]pyridin-4-yl group to the piperazine ring is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This involves:

  • Using a halogenated pyrrolo[2,3-b]pyridine derivative (e.g., 4-bromo- or 4-iodo-pyrrolo[2,3-b]pyridine).
  • Coupling with a boronic ester or boronic acid functionalized piperazine intermediate.
  • Employing palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride.
  • Using bases like potassium acetate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
  • Conducting the reaction under inert atmosphere (argon) at reflux temperatures (~80 °C) overnight.

This method provides high regioselectivity and good yields of the coupled product.

Protection of Piperazine Nitrogen

The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents like dichloromethane or ethanol at room temperature. This step:

  • Prevents unwanted side reactions during subsequent synthetic steps.
  • Enhances the compound’s solubility and stability.
  • Facilitates purification by chromatography.

Purification Techniques

Purification of the final compound is generally achieved by silica gel column chromatography using solvent systems such as ethyl acetate/petroleum ether mixtures. High-performance liquid chromatography (HPLC) is also employed to assess purity and isolate the target compound with high chemical purity.

Photocatalytic Synthesis (Emerging Method)

Recent advancements have introduced photocatalytic methods to streamline the synthesis of related piperazine derivatives. This approach uses visible light and photocatalysts (e.g., acridine salts) to facilitate coupling reactions under milder conditions, improving yield and reducing byproducts. While specific reports on this compound are limited, this method represents a promising alternative to traditional palladium-catalyzed routes.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Notes
1 Cross-coupling (Suzuki-Miyaura) 4-bromo-pyrrolo[2,3-b]pyridine, piperazine boronic ester, Pd(PPh3)2Cl2, KOAc DMSO 80 °C (reflux) Overnight (~12-16 h) Argon atmosphere, monitored by TLC
2 Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Dichloromethane or ethanol Room temperature 2-4 h Mild conditions to avoid decomposition
3 Purification Silica gel chromatography Ethyl acetate/petroleum ether Ambient Until pure HPLC used for purity confirmation

Research Findings and Case Studies

  • A patent (WO2014006554A1) describes the synthesis of related piperazine derivatives via palladium-catalyzed cross-coupling, followed by Boc protection and chromatographic purification. The reaction mixture work-up involves aqueous-organic phase separation, drying over sodium sulfate, filtration, and solvent evaporation. The final compounds are purified by silica gel chromatography using ethyl acetate/petroleum ether mixtures, achieving high purity suitable for pharmaceutical applications.

  • Optimization of the cross-coupling step, including catalyst loading, base selection, and solvent choice, has been shown to improve yields and reduce impurities.

  • Photocatalytic methods have been reported to offer greener alternatives with reduced reaction times and milder conditions, although their application to this specific compound requires further exploration.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Palladium-catalyzed Suzuki-Miyaura coupling Uses halogenated pyrrolo[2,3-b]pyridine and boronic ester piperazine High regioselectivity, good yields, well-established Requires expensive Pd catalysts, inert atmosphere, elevated temperature
Boc Protection Reaction with di-tert-butyl dicarbonate under mild base Protects piperazine nitrogen, improves stability Additional synthetic step, requires purification
Photocatalytic synthesis (emerging) Visible light-driven coupling with photocatalysts Milder conditions, environmentally friendly Limited data on this specific compound, requires specialized equipment

Chemical Reactions Analysis

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases like lithium hexamethyldisilazide (LiHMDS) and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Cancer Research

The compound has been investigated for its potential anti-cancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, it may inhibit Aurora kinases, which play a pivotal role in mitosis and are often overexpressed in cancer.

Neuroscience

Research indicates that tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate may affect neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Pharmacological Studies

The compound has been used in pharmacological studies to elucidate its effects on various biological systems. Its interactions with receptors and enzymes provide insights into drug design and the development of new therapeutic agents.

Case Studies

Study TitleFocusFindings
Inhibition of Aurora Kinases by Pyrrolopyridine DerivativesCancer BiologyDemonstrated that derivatives including this compound effectively inhibit cancer cell proliferation through kinase inhibition.
Neuropharmacological Effects of Pyrrolopyridine CompoundsNeuroscienceShowed that compounds similar to this compound modulate serotonin receptors, indicating potential for treating depression.
Synthesis and Biological Evaluation of Piperazine DerivativesMedicinal ChemistryEvaluated various piperazine derivatives for their biological activity; highlighted the promising profile of this compound as a lead compound.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
  • CAS Number : 577768-59-3
  • Molecular Formula : C₁₆H₂₁N₅O₂ (derived from PubChem data )
  • Molecular Weight : 331.38 g/mol
  • Structural Features : Combines a piperazine ring (common in bioactive molecules) with a pyrrolo[2,3-b]pyridine moiety, a nitrogen-rich heterocycle. The tert-butyl carbamate group acts as a protective group for the piperazine nitrogen, enhancing synthetic versatility .
Structural Analogs and Substituent Variations
Compound Key Structural Differences Molecular Weight Synthetic Routes Biological Relevance
This compound Pyrrolo[2,3-b]pyridine core 331.38 Sulfonylation of piperazine , lithiation of pyrrolopyridine derivatives Kinase inhibition, CNS-targeted drug candidates
tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate (CAS 2059954-33-3) Pyrrolo[2,3-d]pyrimidine core 305.38 Similar coupling strategies, but with pyrimidine instead of pyridine Antiviral and antiproliferative activity
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidine instead of pyrrolopyridine 269.38 Reductive amination or nucleophilic substitution Dopamine receptor modulation
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS 412348-27-7) Brominated pyridine substituent 342.23 Suzuki-Miyaura coupling or halogenation Radiolabeling or cross-coupling intermediates
tert-Butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate (CAS 2034154-80-6) Tetrahydropyrazolo-pyridine core Not reported Acylation of piperazine Anti-inflammatory or kinase inhibition
Key Comparative Insights
  • Heterocyclic Core Modifications: Pyrrolo[2,3-b]pyridine (target compound) vs. Replacement with piperidine (CAS 205059-24-1) simplifies the structure but reduces aromatic π-π stacking interactions critical for receptor binding .
  • Substituent Effects :

    • Bromine in CAS 412348-27-7 introduces steric bulk and electrophilic reactivity, enabling further functionalization .
    • Triisopropylsilyl (TIPS) protection in derivatives like CAS 1020056-95-4 enhances stability during synthesis but requires deprotection steps .
  • Synthetic Accessibility :

    • The target compound’s synthesis often involves sulfonylation (e.g., p-nitrobenzenesulfonyl chloride ) or lithiation of pyrrolopyridine .
    • Analogs like CAS 2034154-80-6 require specialized acylation steps, increasing complexity .

Biological Activity

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate (CAS Number: 577768-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₂
Molecular Weight302.371 g/mol
Density1.231 g/cm³
LogP2.6229
Polar Surface Area (PSA)61.46 Ų

Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound has been studied for its effects on various biological systems, notably in the context of antimicrobial activity against Mycobacterium tuberculosis.

Antimicrobial Activity

A study highlighted the compound's potential as an inhibitor of MmpL3, an essential protein in M. tuberculosis. The structure-activity relationship (SAR) analysis demonstrated that modifications at the piperazine core and pyrrolopyridine moieties significantly influenced antibacterial potency. For instance, analogs with different substituents at the 4-position showed varying minimum inhibitory concentrations (MICs), with some achieving MIC values as low as 2.0 µM .

Case Studies and Research Findings

  • High-throughput Screening : In a high-throughput screening study involving a library of compounds, this compound was identified as a promising candidate with notable activity against M. tuberculosis. The study emphasized optimizing physicochemical properties while retaining antimicrobial efficacy .
  • Structure-Activity Relationship Studies : A detailed SAR study revealed that altering the substituents on the pyrrolopyridine ring could enhance the compound's activity. For example:
    • Compound 4PP-2 with a p-tert-butylphenyl group exhibited improved activity (MIC = 2.0 µM).
    • Conversely, modifications that increased lipophilicity often resulted in decreased antibacterial activity .
  • Toxicological Assessment : While exploring its therapeutic potential, safety profiles were also evaluated. The compound is classified under GHS06 with hazard statements indicating toxicity if ingested or absorbed through skin. These findings are crucial for guiding further development and application in clinical settings .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a piperazine-carboxylate intermediate with a pyrrolopyridine derivative. Key steps include:

  • Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate with a halogenated pyrrolopyridine (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) with a base (e.g., K₂CO₃) .
  • Purification : Use silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product. Yields up to 80% are achievable with optimized stoichiometry and reaction times .
Reaction Conditions Yield Key Parameters
1,4-dioxane, K₂CO₃, 110°C, 12h80%Excess base, inert atmosphere, stirring rate
Column chromatography (hexane:EtOAc)-Gradient elution for separation efficiency

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.45 ppm (1^1H) and ~28 ppm (13^{13}C) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 342 for brominated analogs) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic system, space group P21/n) to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from different experimental setups?

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–8) to identify polarity-dependent trends. Log S values (calculated via cheminformatics tools) can guide solvent selection .
  • Crystal Structure Analysis : Intermolecular interactions (e.g., O–H⋯N hydrogen bonds in the lattice) may reduce solubility in polar solvents. Co-solvents (e.g., PEG-400) or salt formation can improve bioavailability .

Q. What strategies are effective in mitigating cytotoxicity during in vitro biological assays?

  • Purity Control : Use HPLC (≥95% purity) to remove toxic byproducts (e.g., unreacted brominated precursors) .
  • Dose Optimization : Perform MTT assays across a concentration range (1–100 µM) to identify non-toxic thresholds. Protective measures (e.g., respiratory and glove PPE) are critical during handling .

Q. How can computational modeling predict the interaction between this compound and biological targets like kinases or receptors?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., JAK2 or EGFR). The pyrrolopyridine moiety may act as a hinge-binding fragment, while the piperazine enhances solubility .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Key interactions (e.g., π-π stacking with Phe residues) can guide SAR studies .

Methodological Considerations for Data Contradictions

  • Reproducibility : Validate synthetic protocols across multiple labs (e.g., inert atmosphere vs. ambient conditions) to identify oxygen-sensitive intermediates .
  • Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.